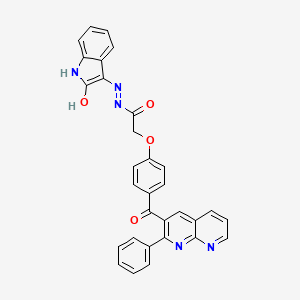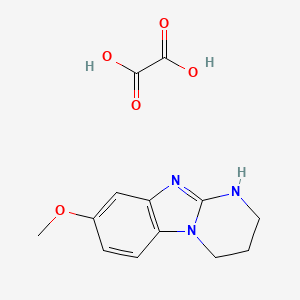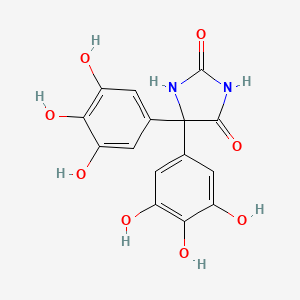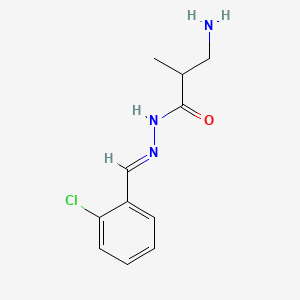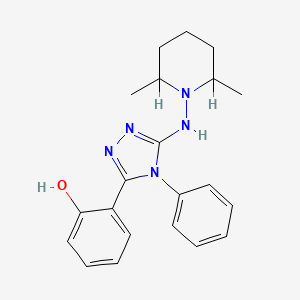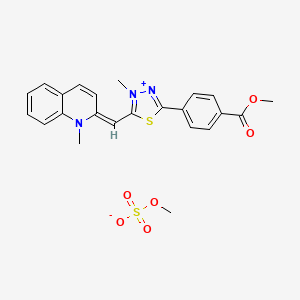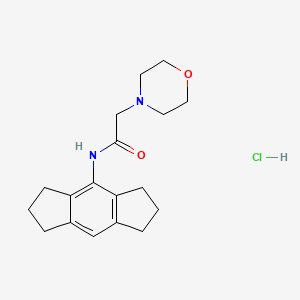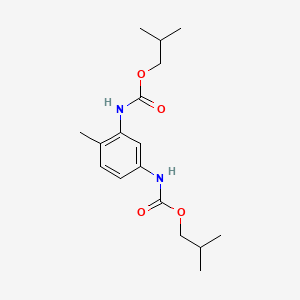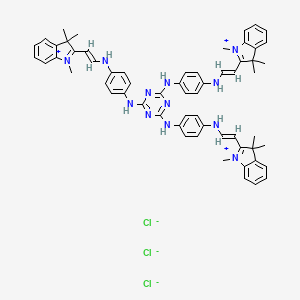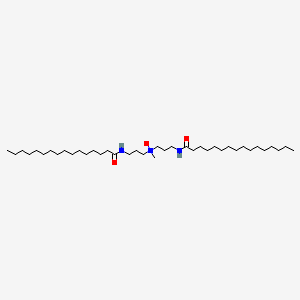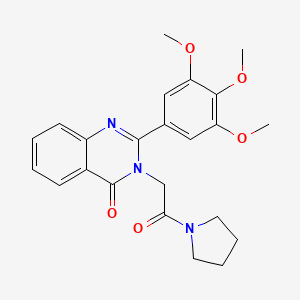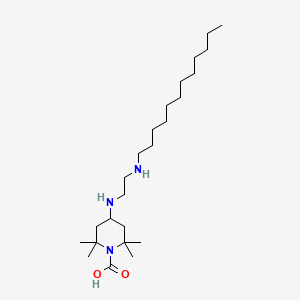
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is a chemical compound with the molecular formula C27H48N2O3. It is known for its unique structural properties, which include a piperidine ring substituted with acetyl and dodecyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinol with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanediamide derivatives.
Applications De Recherche Scientifique
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- involves its interaction with specific molecular targets. The acetyl and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The piperidine ring plays a crucial role in binding to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinol
- N,N-Diethyldodecanamide
Uniqueness
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is unique due to its combination of acetyl and dodecyl groups, which confer distinct physicochemical properties. Its stability, reactivity, and ability to interact with biological molecules make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
114679-28-6 |
|---|---|
Formule moléculaire |
C24H49N3O2 |
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
4-[2-(dodecylamino)ethylamino]-2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C24H49N3O2/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-18-26-21-19-23(2,3)27(22(28)29)24(4,5)20-21/h21,25-26H,6-20H2,1-5H3,(H,28,29) |
Clé InChI |
QBZNGODVTPPCQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCNC1CC(N(C(C1)(C)C)C(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


